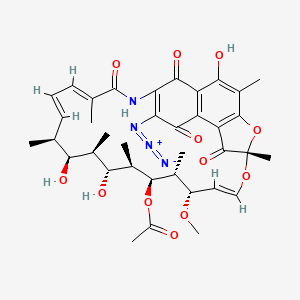
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin is a complex organic compound belonging to the rifamycin class of antibiotics. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azido, dioxo, and hydroxyl groups. Rifamycins are known for their potent antibacterial properties, and derivatives like this compound are of significant interest in scientific research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin typically involves multiple steps, starting from rifamycin S or rifamycin B as the precursor. Reaction conditions often require the use of strong oxidizing agents, azide sources, and specific catalysts to facilitate the necessary chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic and spectroscopic analyses, are crucial to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve azide ion sources and various electrophiles.
Major Products Formed: The major products formed from these reactions include various rifamycin derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin has several scientific research applications, including:
Chemistry: Studying the compound's reactivity and synthesis pathways to develop new synthetic methods and understand its chemical behavior.
Biology: Investigating its antibacterial properties and potential use as an antibiotic agent against resistant bacterial strains.
Medicine: Exploring its therapeutic potential in treating infections and its role in combination therapies with other antibiotics.
Industry: Utilizing its unique properties in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism by which 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin exerts its effects involves binding to bacterial RNA polymerase, thereby inhibiting RNA synthesis. This disruption of RNA synthesis leads to the inhibition of bacterial growth and replication. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are related to the transcription process in bacteria.
Comparison with Similar Compounds
Rifampicin
Rifabutin
Rifapentine
Rifamycin S
Rifamycin B
Properties
Molecular Formula |
C37H44N4O12 |
|---|---|
Molecular Weight |
736.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H44N4O12/c1-15-11-10-12-16(2)36(49)39-26-27(40-41-38)31(46)23-24(32(26)47)30(45)20(6)34-25(23)35(48)37(8,53-34)51-14-13-22(50-9)17(3)33(52-21(7)42)19(5)29(44)18(4)28(15)43/h10-15,17-19,22,28-29,33,43-45H,1-9H3,(H,39,49)/b11-10+,14-13+,16-12+/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 |
InChI Key |
JTEUQPYVBYBGPW-COMLIDBKSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=[N+]=[N-])\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)

![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)







